Dobutaminhydrochlorid

Übersicht

Beschreibung

Dobutaminhydrochlorid ist ein synthetisches Katecholamin und ein direkt wirkendes inotropes Mittel, das hauptsächlich zur Behandlung von akuter, aber potenziell reversibler Herzinsuffizienz eingesetzt wird, wie sie beispielsweise während einer Herzoperation oder bei septischem oder kardiogenem Schock auftritt . Es wird auch bei bestimmten Arten von Herzbelastungstests eingesetzt . This compound wirkt, indem es die Beta-1-Adrenozeptoren des Herzens stimuliert, was zu einer erhöhten Myokardkontraktilität und einem erhöhten Schlagvolumen führt, wodurch das Herzzeitvolumen erhöht wird .

Wissenschaftliche Forschungsanwendungen

Dobutaminhydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Klinisch wird es zur Behandlung von fortgeschrittenem Herzversagen und zur Durchführung von Herzbelastungstests eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Beta-1-Adrenozeptoren des Herzens direkt stimuliert . Diese Stimulation führt zu einer erhöhten Myokardkontraktilität und einem erhöhten Schlagvolumen, was zu einem gesteigerten Herzzeitvolumen führt . Die Verbindung hat vernachlässigbare Wirkungen auf Beta-2- oder Alpha-Rezeptoren, wodurch ihre Auswirkungen auf die Herzfrequenz und den Gefäßwiderstand minimiert werden . Das primäre molekulare Ziel ist der Beta-1-Adrenozeptor, und der beteiligte Weg umfasst die Aktivierung der Adenylatcyclase, was zu einer Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Spiegel und der anschließenden Aktivierung der Proteinkinase A (PKA) führt .

Ähnliche Verbindungen:

Dopamin: Ähnlich wie this compound ist Dopamin ein Katecholamin mit inotropen Wirkungen.

Milrinon: Milrinon ist ein Phosphodiesterase-Hemmer mit inotropen und vasodilatierenden Wirkungen.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner selektiven Stimulation von Beta-1-Adrenozeptoren, wodurch es die Herzmuskelkontraktilität erhöhen kann, ohne die Herzfrequenz oder den Gefäßwiderstand signifikant zu beeinflussen . Diese Selektivität macht es besonders nützlich bei der Behandlung von akutem Herzversagen und der Durchführung von Herzbelastungstests .

Wirkmechanismus

Target of Action

Dobutamine hydrochloride primarily targets the beta-1 adrenergic receptors of the heart . These receptors play a crucial role in the regulation of heart function, including heart rate and contractility .

Mode of Action

Dobutamine hydrochloride acts as a beta-1 agonist , directly stimulating the beta-1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output . It’s worth noting that Dobutamine has negligible effects on beta-2 or alpha receptors .

Biochemical Pathways

The primary biochemical pathway affected by Dobutamine hydrochloride is the beta-adrenergic signaling pathway . By stimulating the beta-1 adrenergic receptors, Dobutamine enhances the contractility of the heart muscle, thereby increasing cardiac output .

Pharmacokinetics

Dobutamine hydrochloride exhibits rapid onset of action, with effects generally seen within 2 to 10 minutes . It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine . The elimination half-life of Dobutamine is approximately 2 minutes , indicating that it is rapidly cleared from the body.

Result of Action

The primary result of Dobutamine hydrochloride’s action is an increase in cardiac output . This is achieved through increased myocardial contractility and stroke volume, without significantly affecting heart rate . This makes Dobutamine particularly useful in the treatment of conditions such as cardiac decompensation and severe heart failure .

Action Environment

The action of Dobutamine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability. Additionally, individual patient characteristics, such as age, health status, and the presence of other medical conditions, can also affect the drug’s action. It’s important to note that Dobutamine is generally administered short term, although it may be used for longer periods to relieve symptoms of heart failure in patients awaiting heart transplantation .

Biochemische Analyse

Biochemical Properties

Dobutamine hydrochloride primarily interacts with beta-1 adrenergic receptors, leading to increased myocardial contractility . It also has mild alpha-1 and beta-2 adrenergic effects . The stimulation of beta-1 adrenergic receptors increases the strength of the heart’s contractions, leading to a positive inotropic effect .

Cellular Effects

Dobutamine hydrochloride influences cell function by primarily acting on the beta-1 adrenoceptors of the heart, increasing contractility and cardiac output . It produces comparatively mild chronotropic, hypertensive, arrhythmogenic, and vasodilative effects . It does not cause the release of endogenous norepinephrine .

Molecular Mechanism

The molecular mechanism of Dobutamine hydrochloride involves the direct stimulation of beta-1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, resulting in increased cardiac output .

Temporal Effects in Laboratory Settings

In laboratory settings, Dobutamine hydrochloride has a rapid onset of action, generally seen within 2 minutes . It has a short half-life of two minutes , indicating that its effects are quickly reversible upon discontinuation. The principal routes of metabolism are methylation of the catechol and conjugation .

Dosage Effects in Animal Models

In animal models, the dosage of Dobutamine hydrochloride can vary depending on the desired effect. For instance, in dogs, the lower end of the dose range is 2.5–5 μg/kg/min, and higher-end dose ranges up to 20 μg/kg/min have been reported . Adverse effects such as tachycardia and arrhythmia are commonly seen at doses >10 μg/kg/min .

Metabolic Pathways

Dobutamine hydrochloride is metabolized in the liver and other tissues by catechol-O-methyltransferase (COMT) and then conjugated . The major excretion products in human urine are the conjugates of Dobutamine and 3-O-methyl Dobutamine .

Transport and Distribution

Dobutamine hydrochloride is administered intravenously and distributed throughout the body with a small volume of distribution . It is metabolized in the liver and other tissues, and its metabolites are excreted in the urine .

Subcellular Localization

As a synthetic catecholamine, Dobutamine hydrochloride primarily acts on the beta-1 adrenoceptors located on the cell membrane of cardiac cells . Its action on these receptors leads to increased myocardial contractility and cardiac output .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dobutaminhydrochlorid umfasst mehrere Schritte. Ein gängiges Verfahren umfasst die Reaktion von Anisylaceton mit 3,4-Dimethoxyphenethylamin in Gegenwart eines Katalysators und einer Säure oder eines Säurewasserstoffdonors . Die Reaktion wird in einem organischen Lösungsmittel bei einer Temperatur von 30-40 °C für 1-5 Stunden durchgeführt . Das Zwischenprodukt wird dann unter Einwirkung einer Lewis-Säure bei 10-20 °C demethyliert und anschließend in konzentrierter Salzsäure salifiziert, um this compound zu erhalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Herstellung von this compound die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Der Prozess umfasst in der Regel Schritte wie Kristallisation, Filtration und Vakuumtrocknung, um this compound in seiner reinsten Form zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Dobutaminhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Substitutionsreaktionen können die Verwendung von Halogenierungsmitteln wie Thionylchlorid oder Phosphortribromid beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion entsprechende Alkohole oder Amine erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Dopamine: Like dobutamine hydrochloride, dopamine is a catecholamine with inotropic effects.

Milrinone: Milrinone is a phosphodiesterase inhibitor with inotropic and vasodilatory effects.

Uniqueness of Dobutamine Hydrochloride: Dobutamine hydrochloride is unique in its selective stimulation of beta-1 adrenergic receptors, which allows it to increase cardiac contractility without significantly affecting heart rate or vascular resistance . This selectivity makes it particularly useful in managing acute heart failure and performing cardiac stress tests .

Eigenschaften

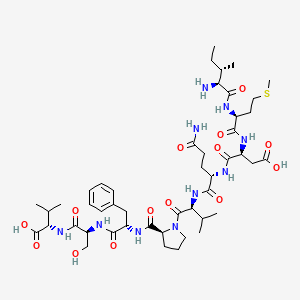

IUPAC Name |

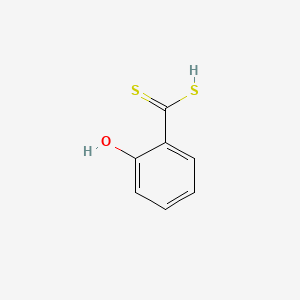

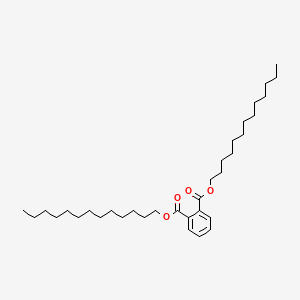

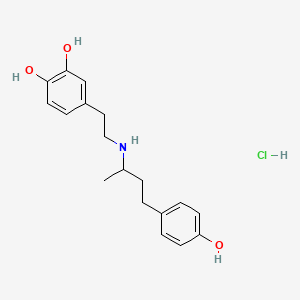

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKADKWNRWCIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964383 | |

| Record name | DL-Dobutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49745-95-1, 52663-81-7 | |

| Record name | Dobutamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49745-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dobutamine hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobutamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Dobutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOBUTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WR771DJXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dobutamine hydrochloride?

A1: Dobutamine hydrochloride primarily acts as a β₁-adrenergic receptor agonist. [, ] While it also interacts with β₂ and α₁-adrenergic receptors, its affinity for β₁ receptors is significantly higher, leading to its characteristic inotropic and chronotropic effects. [, ]

Q2: What are the downstream effects of dobutamine hydrochloride binding to β₁-adrenergic receptors?

A2: Upon binding to β₁-adrenergic receptors, dobutamine hydrochloride stimulates the production of cyclic adenosine monophosphate (cAMP). [] Increased cAMP levels activate protein kinase A, leading to phosphorylation of various proteins involved in myocardial contractility, including calcium channels. [] This results in increased intracellular calcium concentrations, enhancing the force and rate of cardiac muscle contraction. []

Q3: What is the molecular formula and weight of dobutamine hydrochloride?

A3: The molecular formula of dobutamine hydrochloride is C₁₈H₂₃NO₃·HCl, and its molecular weight is 337.85 g/mol. [, ]

Q4: Does the research discuss any catalytic properties of dobutamine hydrochloride?

A4: The provided research focuses primarily on the pharmacological properties of dobutamine hydrochloride. No catalytic properties or applications are discussed within these studies.

Q5: Is there any information on computational chemistry studies, SAR analysis, or formulation strategies for dobutamine hydrochloride within the provided research?

A5: While the research highlights the importance of dobutamine hydrochloride's structure for its activity, specific details regarding computational chemistry studies, detailed SAR analysis, or advanced formulation strategies are not elaborated upon in the provided papers.

Q6: How is dobutamine hydrochloride administered, and what is its typical route of elimination?

A8: Dobutamine hydrochloride is primarily administered intravenously due to its poor oral bioavailability. [, ] It undergoes rapid metabolism, primarily by conjugation and methylation in the liver and other tissues. [] Elimination occurs primarily through urine, with metabolites accounting for the majority of excreted compounds. []

Q7: What are the primary applications of dobutamine hydrochloride in clinical settings?

A9: Dobutamine hydrochloride is frequently used in intensive care settings for short-term management of heart failure, particularly in cases of cardiogenic shock. [, , ] Its ability to increase cardiac output and improve tissue perfusion makes it valuable in these critical situations. [, ]

Q8: Does dobutamine hydrochloride exhibit any antibacterial activity?

A10: While primarily known for its cardiovascular effects, in vitro studies surprisingly show that dobutamine hydrochloride possesses inhibitory action against a range of gram-positive and gram-negative bacteria. [] Further investigation is needed to determine its clinical relevance as a potential antibacterial agent.

Q9: Does the research discuss any resistance mechanisms to dobutamine hydrochloride?

A9: The provided studies primarily focus on dobutamine hydrochloride's pharmacological actions and do not delve into potential resistance mechanisms.

Q10: Does the available research provide information about the toxicity profile, drug delivery strategies, or biomarkers related to dobutamine hydrochloride treatment?

A10: The primary focus of the provided research is on the therapeutic applications and analytical methods for dobutamine hydrochloride. Specific details on its toxicology, targeted drug delivery approaches, or associated biomarkers are not extensively addressed in these studies.

Q11: What analytical techniques are commonly employed for the quantification of dobutamine hydrochloride?

A13: High-performance liquid chromatography (HPLC) is widely used for the determination of dobutamine hydrochloride in pharmaceutical preparations and biological samples. [, , , , ] Various HPLC methods, including reversed-phase, ion-pair, and hydrophilic interaction chromatography, have been developed and validated for this purpose. [, , ]

Q12: What other analytical methods are available for the detection of dobutamine hydrochloride?

A12: Besides HPLC, several other analytical methods have been explored for dobutamine hydrochloride analysis. These include:

- Spectrophotometry: Colorimetric methods utilizing reagents like thiosemicarbazide [] and 3-methylbenzothiazolin-2-one hydrazone [] offer simple and cost-effective alternatives for quantifying dobutamine hydrochloride.

- Spectrofluorimetry: A highly sensitive method based on the inhibitory effect of dobutamine hydrochloride on the hemoglobin-catalyzed reaction between hydrogen peroxide and L-tyrosine has been developed. []

- Chemiluminescence: Methods based on the enhancement or inhibition of chemiluminescence reactions have shown promise for sensitive dobutamine hydrochloride detection. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS proves valuable for analyzing volatile impurities, including genotoxic impurities like 2-bromopropane, in dobutamine hydrochloride samples. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.